5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-ethyl-benzoic acid
Description
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid is an organic compound belonging to the family of benzoic acid derivatives
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-2-8-3-4-9(7-10(8)12(17)18)15-6-5-11(16)14-13(15)19/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,16,19) |
InChI Key |
VNWCPYHUGWJQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethylbenzoic acid with 2,4-dioxo-1,3-diazinane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require reflux conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.
Comparison with Similar Compounds
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid can be compared with other similar compounds, such as:
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in chemical reactivity and biological activity.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid: The presence of a methoxy group in this compound results in different physical and chemical properties compared to the ethyl derivative.
The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
